molecular formula C19H24N2O4 B2731926 tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate CAS No. 1807941-70-3

tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate

Cat. No.: B2731926
CAS No.: 1807941-70-3
M. Wt: 344.411
InChI Key: ODUGNRJWKXMSPZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate: is a synthetic organic compound with the molecular formula C19H24N2O4 This compound is characterized by the presence of a tert-butyl carbamate group and a phthalimide moiety linked through a hex-4-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phthalimide derivative. The reaction is often carried out under mild conditions using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hex-4-en-2-yl chain, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the phthalimide moiety, converting it to the corresponding amine.

    Substitution: The tert-butyl carbamate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced phthalimide derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: It is used in bioconjugation techniques to link biomolecules, such as proteins or peptides, to other functional groups for various biological studies.

Medicine:

    Drug Development: The compound is explored for its potential use in drug development, particularly as a prodrug or a protecting group for amines in medicinal chemistry.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate largely depends on its specific application. In bioconjugation, the compound acts as a linker, facilitating the attachment of biomolecules to various surfaces or other molecules. The phthalimide moiety can undergo hydrolysis to release the active amine, which can then interact with biological targets. The tert-butyl carbamate group provides stability and protection to the amine, preventing premature reactions.

Comparison with Similar Compounds

  • tert-Butyl N-[2-(1,3-dioxoisoindolin-2-yl)ethyl]carbamate
  • tert-Butyl N-[1-(1,3-dioxoisoindolin-2-yl)propyl]carbamate
  • tert-Butyl N-[1-(1,3-dioxoisoindolin-2-yl)butyl]carbamate

Comparison:

  • Structural Differences: The primary difference lies in the length and structure of the alkyl chain linking the phthalimide moiety to the tert-butyl carbamate group. These variations can influence the compound’s reactivity and stability.
  • Reactivity: The presence of different alkyl chains can affect the compound’s reactivity in various chemical reactions, such as oxidation and reduction.
  • Applications: While all these compounds can be used in similar applications, the specific choice of compound may depend on the desired properties and reactivity for a particular application.

Properties

IUPAC Name

tert-butyl N-[(E)-1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-5-6-9-13(20-18(24)25-19(2,3)4)12-21-16(22)14-10-7-8-11-15(14)17(21)23/h5-8,10-11,13H,9,12H2,1-4H3,(H,20,24)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGNRJWKXMSPZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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